4-(1-Aminoethyl)aniline hydrochloride

Catalog No.
S12534520
CAS No.
M.F
C8H13ClN2
M. Wt
172.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Aminoethyl)aniline hydrochloride

Product Name

4-(1-Aminoethyl)aniline hydrochloride

IUPAC Name

4-(1-aminoethyl)aniline;hydrochloride

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

InChI

InChI=1S/C8H12N2.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6H,9-10H2,1H3;1H

InChI Key

FVOYWUSPSOLGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N)N.Cl

4-(1-Aminoethyl)aniline hydrochloride is a chiral primary amine characterized by an amino group attached to an ethyl chain, which is further connected to an aniline ring. Its molecular formula is C8H13ClN2C_8H_{13}ClN_2 and its molecular weight is approximately 172.66 g/mol. This compound is notable for its unique structural properties, which make it valuable in various chemical and pharmaceutical applications, particularly in asymmetric synthesis and the development of chiral drugs .

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: It can be reduced to generate secondary amines or other derivatives.
  • Substitution: The aromatic ring is capable of undergoing electrophilic substitution reactions, such as nitration, sulfonation, or halogenation .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are common oxidizing agents.
  • Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
  • Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄) .

4-(1-Aminoethyl)aniline hydrochloride has shown potential in various biological studies. It is often investigated for its role as a substrate in enzymatic reactions and its interactions with biological molecules. Its chiral nature allows it to participate in specific enzyme mechanisms, making it a subject of interest in medicinal chemistry for drug development .

The synthesis of 4-(1-Aminoethyl)aniline hydrochloride typically involves the asymmetric catalytic hydrogenation of corresponding nitrile or imine precursors. This process can be catalyzed by transition metal catalysts such as rhodium or ruthenium complexes. The reaction is conducted under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity and yield. In industrial settings, continuous flow reactors may be employed for consistent quality and scalability, often followed by purification through crystallization or chromatography .

4-(1-Aminoethyl)aniline hydrochloride has a wide range of applications across different fields:

  • Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
  • Biology: Used in studies related to enzyme mechanisms and as a substrate in enzymatic reactions.
  • Medicine: Investigated for potential use in developing pharmaceuticals, especially chiral drugs.
  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals .

Studies on the interactions of 4-(1-Aminoethyl)aniline hydrochloride with various biological systems have revealed its potential effects on enzyme activity and binding affinities. It has been noted for its ability to act as a substrate for certain enzymes, influencing biochemical pathways. Additionally, its interactions with other compounds can provide insights into its role in drug design and development .

Similar Compounds

Several compounds share structural similarities with 4-(1-Aminoethyl)aniline hydrochloride. Here are some notable examples:

Compound NameCAS NumberUnique Features
2-(1-Aminoethyl)aniline dihydrochloride32478-67-4Different position of the aminoethyl group
3-(1-Aminoethyl)aniline dihydrochlorideNot listedVariation in the position on the aniline ring
(S)-4-(1-Aminoethyl)aniline hydrochloride408368-69-4Specific chirality affecting biological activity

Uniqueness

4-(1-Aminoethyl)aniline hydrochloride stands out due to its specific chiral configuration and the positioning of the aminoethyl group on the aniline ring. This structural uniqueness imparts distinct reactivity and selectivity in

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

172.0767261 g/mol

Monoisotopic Mass

172.0767261 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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